Cas no 273221-92-4 ((2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid)

(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid is a chiral Fmoc-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its key advantages include the Fmoc group, which provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 4-oxo (ketone) moiety offers a reactive handle for further functionalization, while the carboxylic acid group facilitates coupling reactions. The (2R) configuration ensures stereochemical control in asymmetric synthesis. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where high purity and controlled reactivity are critical. Its stability under standard handling conditions further enhances its utility in complex synthetic workflows.
(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid structure
273221-92-4 structure
Product Name:(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid
CAS No:273221-92-4
MF:C20H17NO5
MW:351.352685689926
CID:6010871
Update Time:2025-10-28

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-
    • Inchi: 1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m1/s1
    • InChI Key: MDDIUNABQLYFNA-GOSISDBHSA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC(=O)C[C@@H]1C(O)=O

Experimental Properties

  • Density: 1.402±0.06 g/cm3(Predicted)
  • Boiling Point: 596.7±50.0 °C(Predicted)
  • pka: 3.79±0.20(Predicted)

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid

Comprehensive Guide to (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic Acid (CAS No. 273221-92-4)

In the realm of organic chemistry and pharmaceutical research, (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid (CAS No. 273221-92-4) stands out as a critical intermediate. This compound, often abbreviated as Fmoc-(2R)-4-oxopyrrolidine-2-carboxylic acid, is widely utilized in peptide synthesis and drug development. Its unique structural features and reactivity make it indispensable in modern synthetic chemistry.

The Fmoc-protected derivative of 4-oxopyrrolidine-2-carboxylic acid is particularly valued for its role in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective deprotection under mild basic conditions. This property is crucial for the stepwise construction of complex peptides and proteins, which are pivotal in therapeutic applications.

One of the most searched questions in the context of this compound is: "What is the role of Fmoc-(2R)-4-oxopyrrolidine-2-carboxylic acid in peptide synthesis?" The answer lies in its ability to introduce the 4-oxopyrrolidine moiety into peptide chains, which can influence the conformational stability and biological activity of the resulting peptides. Researchers frequently explore its applications in designing peptidomimetics and bioactive molecules.

Another trending topic is the synthetic accessibility of (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid. The compound is commercially available, but its synthesis involves multi-step organic transformations, including the introduction of the Fmoc group and the 4-oxo functionality. These steps require precise control over reaction conditions to ensure high yield and purity, making it a subject of interest for synthetic chemists.

The stereochemistry of this compound is also a point of discussion. The (2R)-configuration is essential for its intended applications, as it ensures the correct spatial orientation of functional groups during peptide coupling reactions. This aspect is particularly relevant in the design of chiral drugs and bioactive peptides, where stereochemical purity is paramount.

From a market perspective, the demand for Fmoc-(2R)-4-oxopyrrolidine-2-carboxylic acid is driven by the growing interest in peptide-based therapeutics. With the rise of personalized medicine and targeted drug delivery systems, the need for high-quality peptide intermediates like this compound is expected to surge. Companies specializing in fine chemicals and pharmaceutical intermediates are actively investing in its production to meet this demand.

In summary, (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopyrrolidine-2-carboxylic acid (CAS No. 273221-92-4) is a versatile and valuable compound in synthetic and medicinal chemistry. Its applications in peptide synthesis, coupled with its unique structural features, make it a subject of ongoing research and commercial interest. As the field of peptide therapeutics continues to evolve, the significance of this compound is likely to grow even further.

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